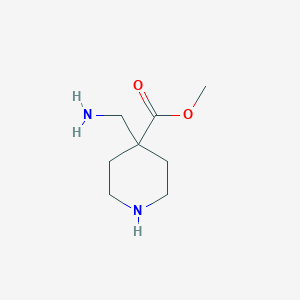
Methyl 4-(aminomethyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(aminomethyl)piperidine-4-carboxylate is an organic compound with the molecular formula C8H16N2O2 It is a derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(aminomethyl)piperidine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of piperidine with formaldehyde and hydrogen cyanide, followed by hydrolysis and esterification . Another method includes the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of catalysts such as molybdenum disulfide ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(aminomethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amides, alcohols, and substituted piperidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-(aminomethyl)piperidine-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(aminomethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: A closely related compound used in similar synthetic applications.
4-(Aminomethyl)piperidine: Another derivative of piperidine with comparable reactivity and applications.
Uniqueness
Methyl 4-(aminomethyl)piperidine-4-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and versatility in various chemical reactions. Its ability to form stable intermediates and products makes it valuable in both research and industrial settings .
Biological Activity
Methyl 4-(aminomethyl)piperidine-4-carboxylate is a compound with significant biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is a piperidine derivative characterized by an aminomethyl substituent at the 4-position and a carboxylate group. Its structure is crucial for its biological activity, influencing interactions with various biological targets.
Synthesis
The compound can be synthesized through various methods, often involving the reaction of piperidine derivatives with carboxylic acids or their derivatives. Recent advancements in synthetic methodologies have facilitated the development of this compound as a precursor for more complex molecules used in drug design.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory activity against several enzymes, including:
- Acetylcholinesterase (AChE) : This enzyme is critical in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Inhibitors of AChE are often explored for Alzheimer's disease therapy.
- Histone Acetyltransferases (HATs) : Studies have shown that compounds containing the piperidine moiety can inhibit HATs, which play a role in gene expression regulation. For instance, one study reported an IC50 value of 1.6 μM for a related compound against p300-HAT, suggesting that structural modifications can enhance activity .
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of this compound. It has been evaluated for its effectiveness against filoviruses such as Ebola and Marburg viruses. Compounds derived from this scaffold demonstrated EC50 values under 10 μM, indicating promising antiviral activity .
Case Studies
- Alzheimer's Disease Research : In a study investigating multi-target-directed ligands (MTDLs) for Alzheimer's disease, derivatives of piperidine were shown to possess antioxidant properties and improve brain exposure, enhancing their potential as therapeutic agents .
- Filovirus Inhibition : A series of compounds based on the piperidine framework were tested against Ebola and Marburg viruses. One notable compound exhibited significant inhibition rates, suggesting that structural variations in the piperidine ring can lead to enhanced antiviral properties .
Data Tables
The following table summarizes key findings on the biological activity of this compound and its derivatives:
| Compound | Target | Activity | IC50/EC50 Value |
|---|---|---|---|
| This compound | AChE | Inhibition | Not specified |
| Piperidine derivative | p300-HAT | Moderate inhibition | 1.6 μM |
| Piperidine analog | Ebola virus | Antiviral activity | <10 μM |
| Piperidinyl compound | Marburg virus | Antiviral activity | <10 μM |
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 4-(aminomethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C8H16N2O2/c1-12-7(11)8(6-9)2-4-10-5-3-8/h10H,2-6,9H2,1H3 |
InChI Key |
UTQIHBUHDXOSGA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCNCC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















